SIRT2 Isoform-Selective Inhibition: Citreoindole Versus Other Sirtuin Family Members
Citreoindole demonstrates potent and selective inhibition of SIRT2 with an IC50 of 0.028 μM, while exhibiting substantially weaker activity against other sirtuin isoforms . This selectivity profile contrasts with broadly acting sirtuin inhibitors and provides a tool for dissecting SIRT2-specific cellular functions. The compound inhibits acetyl-H3K9 peptide and NAD+ binding to SIRT2 and promotes c-Myc degradation in a dose-dependent manner .
| Evidence Dimension | Sirtuin isoform inhibition (IC50) |
|---|---|
| Target Compound Data | SIRT2: 0.028 μM |
| Comparator Or Baseline | SIRT1: 98 μM; SIRT3: 200 μM; SIRT5-7: >200 μM |
| Quantified Difference | 3,500-fold selectivity for SIRT2 over SIRT1; >7,100-fold over SIRT3 and SIRT5-7 |
| Conditions | In vitro enzymatic assay measuring acetyl-H3K9 peptide deacetylation inhibition |
Why This Matters
This selectivity window enables researchers to interrogate SIRT2-specific biology without confounding off-target effects on SIRT1 or SIRT3, a critical requirement for mechanistic studies and target validation campaigns.
